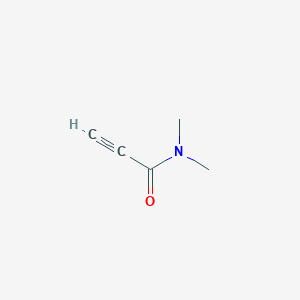

N,N-dimethylprop-2-ynamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

N,N-dimethylprop-2-ynamide can be synthesized by various methods. One such method involves the reaction of propargyl bromide with dimethylamine in the presence of a base such as sodium hydroxide or potassium hydroxide.Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C5H7NO/c1-4-5(7)6(2)3/h1H,2-3H3 . This indicates that the compound has a molecular weight of 97.12 and is composed of 5 carbon atoms, 7 hydrogen atoms, and 1 oxygen atom . Chemical Reactions Analysis

This compound is known to participate in various chemical reactions. For instance, it has been used as a coupling reagent in peptide synthesis . The compound’s electron-rich nature allows it to be highly region-selective when attacked by various nucleophiles .Physical and Chemical Properties Analysis

This compound has a melting point of 73-76 degrees Celsius . It is typically stored at room temperature . The compound is considered to be moderately toxic.Applications De Recherche Scientifique

Versatility in Organic Synthesis

N,N-dimethylprop-2-ynamide, as a type of ynamide, has garnered significant attention in the field of organic chemistry. Ynamides are especially noted for their versatility in the synthesis of complex N-containing molecules, particularly valuable N-heterocycles. This is highlighted by the advancements in Brønsted acid-mediated reactions of ynamides, enabling a variety of transformations such as cycloaddition, cyclization, and hydro-heteroatom addition reactions (Chen, Qian, & Ye, 2020).

Utility in Ring-Forming Transformations

The unique functional group of ynamides, where a nitrogen atom attached to a carbon-carbon triple bond, endows them with both electrophilic and nucleophilic properties. This characteristic makes ynamides highly valuable in the synthesis of nitrogen-containing structures, which are prevalent in natural products and medicinally relevant molecules. The capacity of ynamides to undergo ring-forming reactions is of particular interest, contributing to the rapid assembly of complex molecular architectures (Wang et al., 2014).

Copper-Mediated Synthesis Approaches

Copper-mediated coupling methods using 1,1-dibromo-1-alkenes have been developed to create a variety of ynamides. This approach is notable for its mild reaction conditions and provides a straightforward pathway to synthesize ynamides from easily available starting materials (Coste, Karthikeyan, Couty, & Evano, 2009).

Gold-Catalyzed Transformations

Ynamides have been extensively used in gold-catalyzed transformations, leading to the development of novel synthetic methods and the construction of unusual N-bearing heterocycles. These reactions demonstrate the versatile reactivity of ynamides under gold catalysis, contributing to various nitrogen-transfer and oxygen atom-transfer reactions (Shandilya, Gogoi, Dutta, & Sahoo, 2021).

Metal-Free Transformations

The metal-free oxidative cyclization of yne-tethered ynamides offers a novel method to access functionalized pyrrolidone skeletons. This process, utilizing dimethyl sulfoxide and N-iodosuccinimide, underscores the potential for metal-free routes in ynamide chemistry (Prabagar, Nayak, Prasad, & Sahoo, 2016).

Safety and Hazards

N,N-dimethylprop-2-ynamide is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation and may cause respiratory irritation .

Mécanisme D'action

Target of Action

Pharmacokinetics

It is known that the compound is soluble in polar solvents, which suggests it may be well-absorbed in the body. The impact of these properties on the compound’s bioavailability is currently unknown and warrants further investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N-dimethylprop-2-ynamide For instance, the compound’s solubility in polar solvents suggests that it may be more effective in aqueous environments Additionally, its stability may be affected by factors such as temperature and pH

Propriétés

IUPAC Name |

N,N-dimethylprop-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-4-5(7)6(2)3/h1H,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYABMBZLFIIBCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2682-34-0 |

Source

|

| Record name | N,N-dimethylprop-2-ynamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine;dihydrochloride](/img/structure/B2906680.png)

![N-[(5-Methoxypyridin-3-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2906686.png)

![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2906692.png)

![N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2906693.png)

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2906701.png)